![molecular formula C18H16F3N3S B2365411 1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(Trifluormethyl)phenyl]thioharnstoff CAS No. 404902-48-3](/img/structure/B2365411.png)
1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(Trifluormethyl)phenyl]thioharnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and as reagents in organic synthesis .
Molecular Structure Analysis
The compound contains an indole group, a phenyl group, and a thiourea group. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The phenyl group is a cyclic group of atoms with the formula C6H5. The thiourea group is characterized by the presence of a sulfur atom, two amine groups (-NH2), and a carbonyl group (C=O) .Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, where the sulfur atom can donate a pair of electrons. They can also be involved in addition reactions, where a molecule is added to a double or triple bond .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfur atom in the thiourea group could potentially make this compound more reactive or polar. The presence of the aromatic indole and phenyl groups could contribute to the compound’s stability and could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben vielversprechende Ergebnisse als antivirale Mittel gezeigt . Beispielsweise wurde berichtet, dass 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate eine inhibitorische Aktivität gegen Influenza A aufweisen .
Entzündungshemmende Eigenschaften
Es wurde auch festgestellt, dass Indolderivate entzündungshemmende Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Entzündungskrankheiten.
Anticancer-Anwendungen
Indolderivate haben im Bereich der Onkologie Potenzial gezeigt . Ihre Antikrebseigenschaften könnten für die Entwicklung neuer therapeutischer Strategien für verschiedene Krebsarten genutzt werden.
Anti-HIV-Aktivität
Indolderivate haben eine Anti-HIV-Aktivität gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für HIV/AIDS eingesetzt werden könnten.
Antioxidative Eigenschaften
Die antioxidativen Eigenschaften von Indolderivaten wurden in verschiedenen Studien untersucht . Diese Eigenschaften könnten bei der Entwicklung neuer Medikamente eingesetzt werden, die auf die Bekämpfung von Krankheiten im Zusammenhang mit oxidativem Stress abzielen.
Antimikrobielle Aktivität
Indolderivate haben eine antimikrobielle Aktivität gezeigt . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Antituberkulose-Aktivität
Indolderivate haben eine antituberkulose Aktivität gezeigt . Dies deutet auf das Potenzial für die Entwicklung neuer Behandlungen für Tuberkulose hin.
Antidiabetische Anwendungen
Indolderivate haben Potenzial bei der Behandlung von Diabetes gezeigt . Ihre antidiabetischen Eigenschaften könnten für die Entwicklung neuer therapeutischer Strategien für diese Krankheit genutzt werden.
Zusammenfassend lässt sich sagen, dass “1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(Trifluormethyl)phenyl]thioharnstoff” und andere Indolderivate vielfältige biologische Aktivitäten und ein unermessliches Potenzial haben, für neuere therapeutische Möglichkeiten erforscht zu werden .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity of the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the effects could range from antiviral effects (inhibiting viral replication) to anticancer effects (inducing apoptosis in cancer cells).
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could involve further testing of its biological activity, potential side effects, and efficacy in treating various conditions. If it’s being used as a reagent in chemical reactions, future research could involve exploring new reactions or improving existing ones .
Eigenschaften
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3S/c19-18(20,21)13-4-3-5-14(10-13)24-17(25)22-9-8-12-11-23-16-7-2-1-6-15(12)16/h1-7,10-11,23H,8-9H2,(H2,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEVRMPHQPOZMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
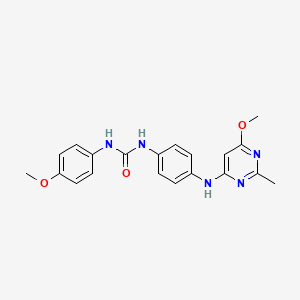

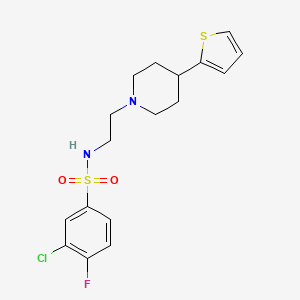
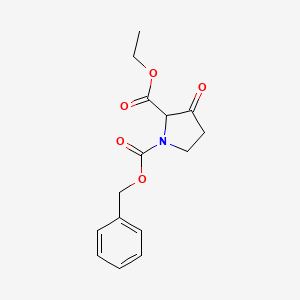
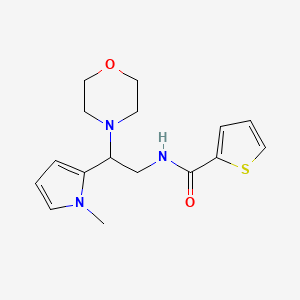
![N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2365336.png)
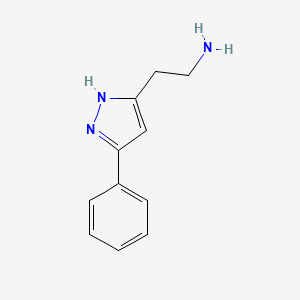

![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)
![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)
